molecular formula C16H34S4 B13733221 Tetrasulfide, dioctyl CAS No. 4115-50-8

Tetrasulfide, dioctyl

Cat. No.: B13733221
CAS No.: 4115-50-8
M. Wt: 354.7 g/mol
InChI Key: VAKWIIMMZSTGAI-UHFFFAOYSA-N
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Description

Tetrasulfide, dioctyl is an organosulfur compound with the chemical formula C16H34S4. It is a member of the polysulfide family, which are compounds containing chains of sulfur atoms. This compound is known for its unique chemical properties and applications in various fields, including industrial lubricants and antioxidants.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrasulfide, dioctyl can be synthesized through the reaction of alkenes with sulfur at high temperatures. . The reaction conditions typically require elevated temperatures to facilitate the formation of the tetrasulfide structure.

Industrial Production Methods

In industrial settings, this compound is produced using similar sulfurization processes. The optimization of these processes is crucial to ensure the production of high-quality tetrasulfides that impart significant oxidation stability to hydrocarbon-based products .

Chemical Reactions Analysis

Types of Reactions

Tetrasulfide, dioctyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as dicumyl peroxide and sulfinic acid . These reactions often require specific conditions, such as elevated temperatures or the presence of a photocatalyst, to proceed efficiently.

Major Products Formed

The major products formed from the reactions of this compound include perthiyl radicals, which are stabilized sulfur-containing radicals . These radicals play a significant role in the compound’s antioxidant properties.

Scientific Research Applications

Tetrasulfide, dioctyl has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tetrasulfide, dioctyl involves its ability to undergo homolytic substitution, leading to the formation of perthiyl radicals . These radicals can trap chain-carrying peroxyl radicals, thereby stabilizing the oxidation process. The unique reactivity of tetrasulfides at elevated temperatures further enhances their antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrasulfide, dioctyl is unique among polysulfides due to its higher reactivity and stability at elevated temperatures. This makes it a more effective antioxidant compared to disulfides and trisulfides . Additionally, the ability of tetrasulfides to form stabilized perthiyl radicals sets them apart from other sulfur-containing compounds.

Properties

CAS No.

4115-50-8

Molecular Formula

C16H34S4

Molecular Weight

354.7 g/mol

IUPAC Name

1-(octyltetrasulfanyl)octane

InChI

InChI=1S/C16H34S4/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3

InChI Key

VAKWIIMMZSTGAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSSSSCCCCCCCC

Origin of Product

United States

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